Aeruginopeptin 917S-B is a non-ribosomal peptide produced by certain cyanobacterial species, particularly those from the genus Microcystis. This compound has garnered attention due to its structural complexity and potential biological activities, including weak inhibition of certain enzymes. Its classification falls under the category of cyanopeptides, which are secondary metabolites with diverse biological functions.
Aeruginopeptin 917S-B is primarily sourced from cyanobacterial blooms, particularly those involving Microcystis species. These blooms are often found in freshwater bodies and can lead to significant ecological and health issues due to the production of various toxins, including microcystins and other bioactive peptides like aeruginopeptins. The specific strain producing Aeruginopeptin 917S-B has been identified through various analytical techniques, including mass spectrometry .
Aeruginopeptin 917S-B belongs to the class of non-ribosomal peptides, which are synthesized by non-ribosomal peptide synthetases. These compounds are characterized by their complex structures and diverse functionalities, often exhibiting antimicrobial, cytotoxic, or enzyme-inhibiting properties. Aeruginopeptins are a subset of these compounds, specifically associated with Microcystis and related cyanobacteria .
The synthesis of Aeruginopeptin 917S-B involves non-ribosomal peptide synthesis pathways. The key steps include:
The production of Aeruginopeptin 917S-B has been studied using various techniques such as:
Aeruginopeptin 917S-B features a complex molecular structure typical of non-ribosomal peptides. The exact molecular formula and structural details can be elucidated through advanced techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
The molecular weight of Aeruginopeptin 917S-B is approximately 1076 Da, with specific fragmentation patterns observed during mass spectrometric analysis that help in confirming its structure .
Aeruginopeptin 917S-B participates in various biochemical reactions, primarily as an enzyme inhibitor. Notably, it exhibits weak inhibition of cytidine triphosphate synthase, which is critical in nucleotide synthesis.
The mechanism of inhibition involves binding to the active site of the enzyme, disrupting its function. This interaction can be studied through kinetic assays that measure enzyme activity in the presence of varying concentrations of Aeruginopeptin 917S-B .
The mechanism by which Aeruginopeptin 917S-B exerts its biological effects typically involves:
Research indicates that Aeruginopeptin 917S-B's inhibitory effects may contribute to its potential use in biotechnological applications or as a model for drug development .
Aeruginopeptin 917S-B is typically characterized by:
Chemical analyses reveal that Aeruginopeptin 917S-B has specific reactivity patterns characteristic of peptides, including susceptibility to hydrolysis under acidic or basic conditions. Its interactions with metal ions or other small molecules can also be explored for potential applications .
Aeruginopeptin 917S-B has several potential applications in scientific research:
Aeruginopeptin 917S-B belongs to the cyanopeptolin class of cyclic depsipeptides, characterized by a conserved 3-amino-6-hydroxy-2-piperidone (Ahp) moiety and variable amino acid residues. Like other cyanobacterial peptides, its biosynthesis bypasses ribosomal translation and instead relies on non-ribosomal peptide synthetase (NRPS) pathways [1] [4]. These megasynthetase complexes operate via a modular thiotemplate mechanism, where each module incorporates a specific amino acid precursor into the growing peptide chain. A minimal NRPS elongation module consists of three catalytic domains:
Termination modules typically include a thioesterase (TE) domain that releases the peptide through cyclization or hydrolysis. For cyclic depsipeptides like aeruginopeptin 917S-B, the TE domain facilitates lactonization between the Ahp moiety and a C-terminal hydroxy acid [1] [6]. Notably, A domains exhibit stringent substrate specificity dictated by 8–10 amino acid residues in their binding pockets. This allows incorporation of non-proteinogenic amino acids (e.g., N-methylated or D-configured residues), a hallmark of NRPS-derived peptides [4].
Table 1: Core NRPS Domains in Aeruginopeptin Biosynthesis
Domain | Function | Conserved Motif |
---|---|---|
Adenylation (A) | Activates amino acid substrates | DXXXGXGXP (Core motif I) |
Peptidyl Carrier Protein (PCP) | Tethers intermediates via thioester linkage | GGXSL (Pantetheine attachment site) |
Condensation (C) | Forms peptide bonds | HHXXXDG (Core motif V) |
Thioesterase (TE) | Releases cyclic product via macrocyclization | GXSXG (Catalytic triad) |
Genomic analyses of M. aeruginosa strains have identified the aer gene cluster responsible for aeruginopeptin assembly. This cluster spans ~32 kb and encodes a multi-modular NRPS system organized into three primary subunits: AerA, AerB, and AerC [1] [6]. Each subunit corresponds to specific steps in the aeruginopeptin backbone:
Table 2: Modular Organization of the Aeruginopeptin 917S-B Synthetase
NRPS Subunit | Module | Integrated Domains | Predicted Substrate |
---|---|---|---|
AerA | 1 | C-A-PCP | Hydroxyphenyl lactic acid |
AerB | 2 | C-A-PCP | Choi (cyclic amino acid) |
AerB | 3 | C-A-PCP-Epimerase | Arginine derivative |
AerC | 4 | C-A-PCP-TE | Ahp (piperidone moiety) |
The aer cluster is embedded within genomic regions exhibiting high plasticity, including insertion sequences (IS elements) and transposase genes. This architecture facilitates horizontal gene transfer (HGT) between Microcystis strains, explaining the sporadic distribution of aeruginopeptin production across phylogenetically distinct isolates [7] [8]. Notably, M. aeruginosa PCC 7806 harbors 6.8% transposases and 11.7% repetitive DNA in its genome, creating hotspots for recombination and cluster mobilization [7]. HGT is further enabled by type IV pili, which mediate natural transformation in Microcystis [8].
Aeruginopeptin 917S-B is frequently co-produced with microcystins (MCs) during bloom events. Lake Suwa (Japan) bloom samples revealed that large-celled M. aeruginosa strains simultaneously synthesize both peptides, indicating shared regulatory triggers [2]. Genetic analyses confirm that the aer and mcy (microcystin synthetase) clusters are co-regulated through:
Table 3: Shared Regulatory Elements in Aeruginopeptin and Microcystin Clusters
Regulatory Factor | Effect on aer Cluster | Effect on mcy Cluster |
---|---|---|
High light (68 μmol photons m⁻²s⁻¹) | Predicted upregulation (based on NRPS homology) | ↑ mcyD transcription (206 bp upstream start) |
Low light (16 μmol photons m⁻²s⁻¹) | Predicted downregulation | ↑ mcyD transcription (254 bp upstream start) |
Nitrogen limitation | Reduced production | Reduced production |
Oxidative stress | Induced via ROS-responsive promoters | Induced via PerR transcription factor |
This co-regulation provides an ecological advantage: microcystins inhibit herbivory, while aeruginopeptins suppress trypsin/chymotrypsin-like proteases in competitors or predators [2] [4]. Genomic surveys confirm that 78% of MC-producing M. aeruginosa strains also harbor aer-like clusters, underscoring their linked ecological roles [1].
Chemical Compounds Mentioned:
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